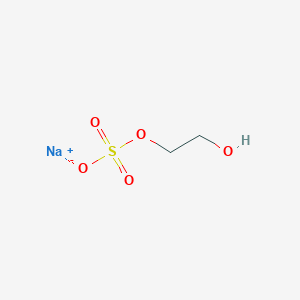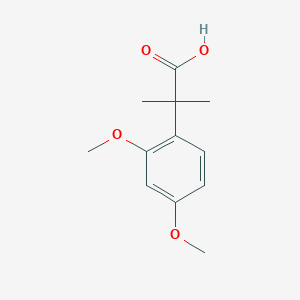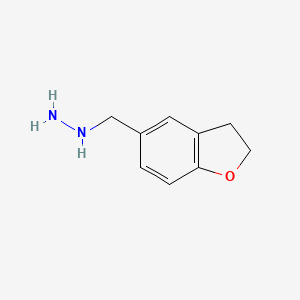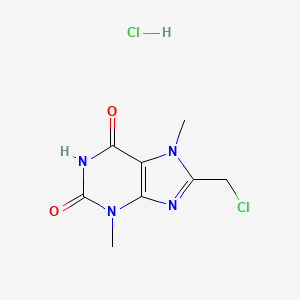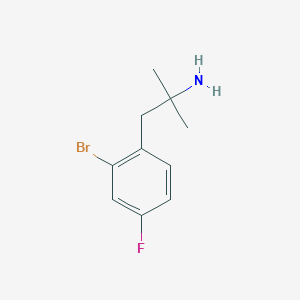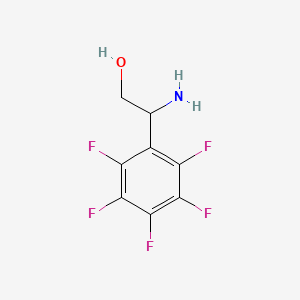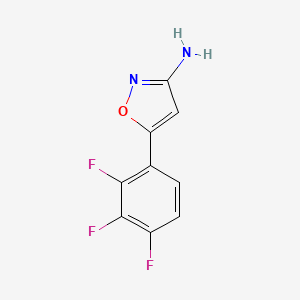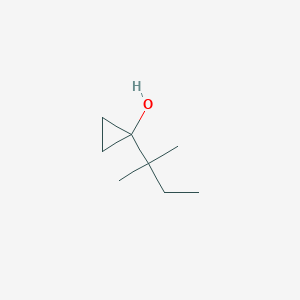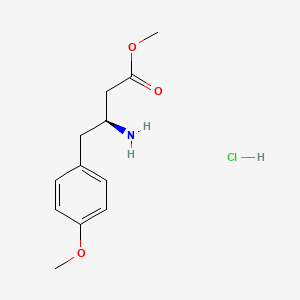![molecular formula C9H14ClN B13600899 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride CAS No. 2792217-27-5](/img/structure/B13600899.png)
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the N-alkylation of azaspiro compounds with propargyl bromide. This reaction is carried out in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions. The reaction mixture is stirred vigorously at room temperature, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-iodo-2-propynyl butylcarbamate: Another compound with a prop-2-yn-1-yl group, used as a biocide.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound used in Sonogashira cross-coupling reactions.
Uniqueness
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure and the presence of the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2792217-27-5 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H |
InChI Key |
AVHHFBWUSJNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CNC12CCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
